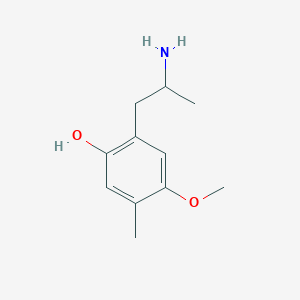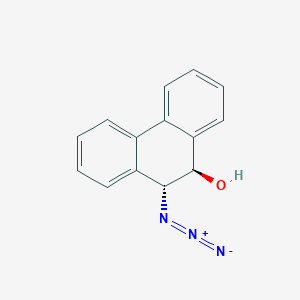
9-Phenanthrenol, 10-azido-9,10-dihydro-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Phenanthrenol, 10-azido-9,10-dihydro-, trans- is a chemical compound that belongs to the class of phenanthrene derivatives. This compound is characterized by the presence of an azido group at the 10th position and a hydroxyl group at the 9th position on the phenanthrene ring system. The trans- configuration indicates the spatial arrangement of these substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenanthrenol, 10-azido-9,10-dihydro-, trans- typically involves the following steps:
Starting Material: The synthesis begins with phenanthrene, a polycyclic aromatic hydrocarbon.
Hydrogenation: Phenanthrene undergoes hydrogenation to form 9,10-dihydrophenanthrene.
Hydroxylation: The 9,10-dihydrophenanthrene is then hydroxylated to introduce a hydroxyl group at the 9th position, forming 9-phenanthrenol.
Azidation: Finally, the hydroxylated compound undergoes azidation to introduce an azido group at the 10th position, resulting in the formation of 9-Phenanthrenol, 10-azido-9,10-dihydro-, trans-.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
9-Phenanthrenol, 10-azido-9,10-dihydro-, trans- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 9-phenanthrenone.
Reduction: Formation of 10-amino-9-phenanthrenol.
Substitution: Formation of various substituted phenanthrenol derivatives depending on the nucleophile used.
Scientific Research Applications
9-Phenanthrenol, 10-azido-9,10-dihydro-, trans- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 9-Phenanthrenol, 10-azido-9,10-dihydro-, trans- involves its interaction with various molecular targets and pathways:
Azido Group: The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biomolecules.
Hydroxyl Group: The hydroxyl group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
9-Phenanthrenol: Lacks the azido group, making it less reactive in bioorthogonal reactions.
10-Azido-9,10-dihydro-phenanthrene: Lacks the hydroxyl group, reducing its hydrogen bonding capability.
Uniqueness
9-Phenanthrenol, 10-azido-9,10-dihydro-, trans- is unique due to the presence of both azido and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
53581-32-1 |
|---|---|
Molecular Formula |
C14H11N3O |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
(9R,10R)-10-azido-9,10-dihydrophenanthren-9-ol |
InChI |
InChI=1S/C14H11N3O/c15-17-16-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)18/h1-8,13-14,18H/t13-,14-/m1/s1 |
InChI Key |
BBWLKNHCRZAQMC-ZIAGYGMSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)[C@H]([C@@H](C3=CC=CC=C32)O)N=[N+]=[N-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(C3=CC=CC=C32)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


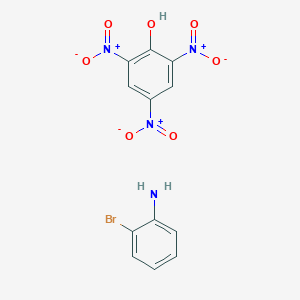
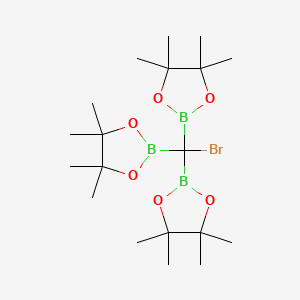
![2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-1-methyl-1H-indole](/img/structure/B14648610.png)
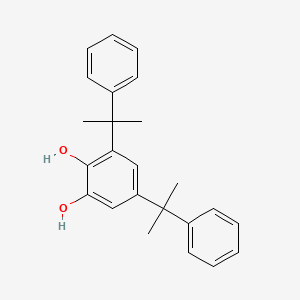
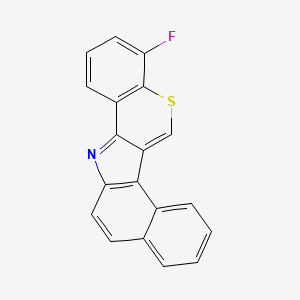
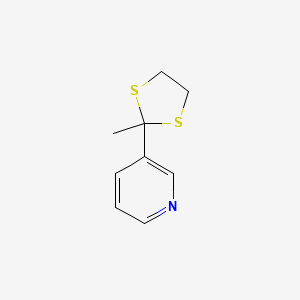
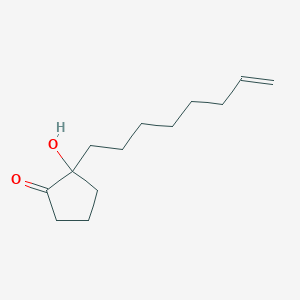
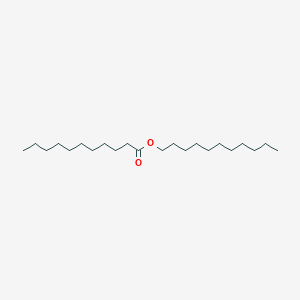
![{[Di(propan-2-yl)phosphanyl]methyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14648660.png)
![2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B14648668.png)
![N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14648688.png)
![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]oxathiolan]-3-yl acetate](/img/structure/B14648695.png)
